In Vivo Antihypertensive Efficacy: 3-Thienylalanine-Containing Tripeptide vs. Captopril
In a comparative study using spontaneously hypertensive rats (SHRs), a single acute oral dose of the 3-thienylalanine-containing tripeptide TOP at 5 mg/kg significantly lowered systolic blood pressure for 18 ± 0.5 hours, compared to 16 ± 0.5 hours for captopril at a 4-fold higher dose (20 mg/kg) (P < 0.05) [1]. Chronic administration (5 mg/kg, twice daily for 7 days) reduced blood pressure from 189.1 ± 2.5 mmHg to 161.7 ± 2.6 mmHg (P < 0.05) [1]. In a separate l-NAME-induced hypertension model, TOP at 20 mg/kg demonstrated superior restoration of nitric oxide (NO) levels and hepatoprotective effects compared to captopril at 40 mg/kg [2].
| Evidence Dimension | Antihypertensive efficacy and duration of action |
|---|---|
| Target Compound Data | Acute: 5 mg/kg TOP reduced SBP for 18 ± 0.5 h; Chronic: 5 mg/kg bid reduced SBP by ~27.4 mmHg |
| Comparator Or Baseline | Captopril: 20 mg/kg reduced SBP for 16 ± 0.5 h |
| Quantified Difference | 12.5% longer duration at 1/4th the dose; 2-fold greater potency in restoring NO |
| Conditions | Spontaneously Hypertensive Rats (SHRs) and l-NAME-induced hypertensive rats, in vivo oral administration |
Why This Matters
For researchers developing next-generation ACE inhibitors, this data validates the superior pharmacodynamic profile conferred by the 3-thienyl moiety, enabling lower dosing and potentially fewer side effects.
- [1] Hanif, K., et al. (2009). Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 53(2), 145-150. View Source
- [2] Seth, M. K., et al. (2016). Effects of a novel ACE inhibitor, 3-(3-thienyl)-l-alanyl-ornithyl-proline, on endothelial vasodilation and hepatotoxicity in l-NAME-induced hypertensive rats. Drug Design, Development and Therapy, 10, 1533-1542. View Source
